molecular formula C15H13Cl2N3O3 B12481895 N-(2,4-dichlorophenyl)-2-(dimethylamino)-5-nitrobenzamide

N-(2,4-dichlorophenyl)-2-(dimethylamino)-5-nitrobenzamide

Cat. No.: B12481895
M. Wt: 354.2 g/mol
InChI Key: WUKAGIKBWMONRX-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(dimethylamino)-5-nitrobenzamide is an organic compound with a complex structure It is characterized by the presence of dichlorophenyl, dimethylamino, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(dimethylamino)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2,4-dichloroaniline to form 2,4-dichloro-5-nitroaniline. This intermediate is then reacted with dimethylamine to introduce the dimethylamino group, followed by acylation with benzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(dimethylamino)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2,4-dichlorophenyl)-2-(dimethylamino)-5-aminobenzamide.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(dimethylamino)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(dimethylamino)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-2-(dimethylamino)-5-aminobenzamide: A reduced form with an amino group instead of a nitro group.

    N-(2,4-dichlorophenyl)-2-(dimethylamino)-5-methylbenzamide: A derivative with a methyl group.

Uniqueness

N-(2,4-dichlorophenyl)-2-(dimethylamino)-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13Cl2N3O3

Molecular Weight

354.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(dimethylamino)-5-nitrobenzamide

InChI

InChI=1S/C15H13Cl2N3O3/c1-19(2)14-6-4-10(20(22)23)8-11(14)15(21)18-13-5-3-9(16)7-12(13)17/h3-8H,1-2H3,(H,18,21)

InChI Key

WUKAGIKBWMONRX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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